molecular formula C18H15BrN2O3S B4753211 N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE

N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE

Cat. No.: B4753211
M. Wt: 419.3 g/mol
InChI Key: NGTWOQIUEPBNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE typically involves the following steps:

    Bromination of Quinoline: The starting material, quinoline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonylation: The brominated quinoline is then subjected to sulfonylation with a phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated quinoline with a suitable amine to form the propanamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)BUTANAMIDE: Similar structure with a butanamide group instead of propanamide.

    N~1~-(5-CHLORO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE: Similar structure with a chlorine atom instead of bromine.

    N~1~-(5-BROMO-8-QUINOLYL)-3-(METHYLSULFONYL)PROPANAMIDE: Similar structure with a methylsulfonyl group instead of phenylsulfonyl.

Uniqueness

N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-bromoquinolin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-15-8-9-16(18-14(15)7-4-11-20-18)21-17(22)10-12-25(23,24)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTWOQIUEPBNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(5-BROMO-8-QUINOLYL)-3-(PHENYLSULFONYL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.